An In-depth Technical Guide on the Synthesis and Characterization of 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
An In-depth Technical Guide on the Synthesis and Characterization of 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
Introduction: The Significance of the Pyrazolyl-Thiazole Scaffold
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework is a powerful strategy for the discovery of novel therapeutic agents. The pyrazole and thiazole moieties, in particular, are prominent five-membered heterocyclic compounds that have garnered significant attention due to their diverse and potent biological activities.[1][2] Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties, as exemplified by commercial drugs like celecoxib.[2][3] Similarly, the thiazole ring is a core component of numerous bioactive compounds, including antimicrobials and anti-HIV agents.[1][3][4]
The strategic combination of these two pharmacophores into a pyrazolyl-thiazole scaffold has the potential to yield hybrid molecules with enhanced biological activities and improved pharmacokinetic profiles.[3][4] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific pyrazolyl-thiazole derivative, 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine, a compound of interest for further pharmacological investigation.[5]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The thiazole ring can be constructed via the well-established Hantzsch thiazole synthesis, a reliable method for forming the thiazole core from an α-haloketone and a thiourea or thioamide.[6][7] This leads to two key precursors: a substituted pyrazolyl α-haloketone and thiourea. The pyrazolyl α-haloketone, in turn, can be derived from a corresponding pyrazole-4-carbaldehyde or a pyrazolyl methyl ketone.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
The synthesis of the pyrazolyl ketone intermediate is a critical step. While several methods exist for the C4-acylation of pyrazoles, a common and effective approach involves the Vilsmeier-Haack formylation followed by a subsequent reaction to introduce the acetyl group.
Step 1: Vilsmeier-Haack Formylation of 1-Ethyl-3-methyl-1H-pyrazole
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Reagents and Setup:
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1-Ethyl-3-methyl-1H-pyrazole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
-
Anhydrous reaction vessel equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
-
Procedure:
-
In a round-bottom flask, cool DMF to 0°C under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 1-Ethyl-3-methyl-1H-pyrazole to the Vilsmeier reagent at 0°C.
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Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.
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Step 2: Conversion of the Aldehyde to the Ketone
A standard method for this conversion is through a Grignard reaction with methylmagnesium bromide followed by oxidation.
-
Reagents and Setup:
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1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
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Methylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether or THF
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Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (for oxidation)
-
-
Procedure (Grignard Reaction):
-
Dissolve the pyrazole-4-carbaldehyde in anhydrous diethyl ether under a nitrogen atmosphere.
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Cool the solution to 0°C and add methylmagnesium bromide dropwise.
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Allow the reaction to stir at room temperature for 1-2 hours.
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Quench the reaction by the slow addition of a saturated ammonium chloride solution.
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Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution to yield the secondary alcohol.
-
-
Procedure (Oxidation):
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Dissolve the obtained alcohol in anhydrous dichloromethane.
-
Add PCC in one portion and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
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Concentrate the filtrate to yield the crude 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone.[9][10]
-
Purify the crude product by column chromatography on silica gel.
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Part 2: Synthesis of 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
The final step involves the Hantzsch thiazole synthesis, a cyclocondensation reaction.
-
Reagents and Setup:
-
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
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Bromine (or N-Bromosuccinimide)
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Thiourea
-
Ethanol or a similar protic solvent
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure (α-Bromination):
-
Dissolve 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone in a suitable solvent like glacial acetic acid or chloroform.
-
Slowly add a solution of bromine in the same solvent at room temperature.
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Stir the reaction mixture until the bromine color disappears.
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Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone. This intermediate is often used directly in the next step without extensive purification.
-
-
Procedure (Hantzsch Thiazole Synthesis):
-
Dissolve the crude α-bromoketone and thiourea in ethanol.
-
Reflux the reaction mixture for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base such as sodium bicarbonate or ammonia solution, which may cause the product to precipitate.
-
Filter the solid product, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine.[11]
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Caption: Synthetic workflow for the target molecule.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), pyrazole and thiazole ring protons, and the amine protons. | Confirms the proton environment and connectivity of the molecule. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the pyrazole and thiazole rings, the ethyl and methyl groups. | Provides information about the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the target compound (C₉H₁₂N₄S, MW: 208.28 g/mol ). | Determines the molecular weight and can provide fragmentation patterns for structural elucidation.[11] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (in the rings), and C-H stretching. | Identifies the presence of key functional groups. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the calculated theoretical values. | Confirms the elemental composition and purity of the compound. |
Illustrative ¹H NMR Data Interpretation
While specific chemical shifts will depend on the solvent and instrument, a general prediction for the proton signals would be:
-
Ethyl group (CH₂CH₃): A quartet around 4.0-4.2 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃).
-
Methyl group (CH₃): A singlet around 2.2-2.4 ppm.
-
Pyrazole ring proton (H5): A singlet in the aromatic region, likely around 7.5-8.0 ppm.
-
Thiazole ring proton (H5): A singlet, typically in the range of 6.5-7.0 ppm.
-
Amine protons (NH₂): A broad singlet that may vary in chemical shift depending on concentration and solvent, often around 5.0-6.0 ppm.
Potential Applications and Future Directions
The synthesized 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine serves as a valuable scaffold for further chemical modification and biological evaluation. Given the known pharmacological activities of pyrazole and thiazole derivatives, this compound and its analogues could be screened for a wide range of therapeutic applications, including:
-
Antimicrobial activity: Against various bacterial and fungal strains.[3][12]
-
Anticancer activity: Evaluation against different cancer cell lines.[5]
-
Anti-inflammatory activity: In vitro and in vivo models of inflammation.[4]
Future work could involve the synthesis of a library of related compounds by varying the substituents on both the pyrazole and thiazole rings to establish structure-activity relationships (SAR).
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